molecular formula C16H14N4O2 B2608659 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pyrazine-2-carboxamide CAS No. 1207055-23-9

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pyrazine-2-carboxamide

Cat. No.: B2608659
CAS No.: 1207055-23-9
M. Wt: 294.314
InChI Key: GTLQKJYHMMALND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a fused pyrroloquinoline core substituted with a pyrazine-2-carboxamide group at the 8-position. The pyrroloquinoline scaffold consists of a bicyclic system incorporating a pyrrole and quinoline moiety, while the pyrazine carboxamide introduces a planar, nitrogen-rich aromatic ring capable of hydrogen bonding and coordination chemistry.

The presence of the 2-oxo group in the pyrroloquinoline ring may influence solubility and conformational stability, as seen in related tetrahydropyrroloquinolinone derivatives .

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-14-8-11-7-12(6-10-2-1-5-20(14)15(10)11)19-16(22)13-9-17-3-4-18-13/h3-4,6-7,9H,1-2,5,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLQKJYHMMALND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=NC=CN=C4)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pyrazine-2-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Pyrroloquinoline Core: This step often involves the cyclization of a suitable precursor, such as an aniline derivative, with a diketone under acidic conditions to form the pyrroloquinoline core.

    Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through a condensation reaction with a suitable pyrazine derivative.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrroloquinoline core or the pyrazine ring, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pyrazine-2-carboxamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. For instance:

Cancer Type Effect Reference
Breast CancerInhibition of cell growth
Lung CancerInduction of apoptosis
Colon CancerCell cycle arrest

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways associated with cell survival and apoptosis. It has been found to interact with specific receptors and enzymes that play crucial roles in tumorigenesis.

Antimicrobial Properties

This compound also demonstrates promising antimicrobial activity. Its efficacy against various bacterial strains has been documented:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. It has been investigated for its potential to protect neuronal cells from oxidative stress and neuroinflammation:

Neurodegenerative Condition Effect Reference
Alzheimer's DiseaseReduction of amyloid-beta accumulation
Parkinson's DiseaseProtection against dopaminergic neuron loss

The neuroprotective mechanism involves the modulation of inflammatory pathways and enhancement of antioxidant defenses.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. The compound's derivatives are being explored to enhance its pharmacological profile:

Derivative Name Biological Activity
N-(trifluoromethyl) derivativeEnhanced anticancer activity
Sulfonamide derivativeImproved antimicrobial properties

These derivatives are synthesized through modifications at key functional groups to optimize their biological activities.

Mechanism of Action

The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pyrazine-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s fused heterocyclic structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or modulating their function. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pyrazine-2-carboxamide with structurally or functionally related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
This compound Pyrrolo[3,2,1-ij]quinoline Pyrazine-2-carboxamide at C8 ~339.34 (calculated) Potential ligand for metal complexes; planar pyrazine enables π-stacking and hydrogen bonding.
N-(quinolin-8-yl)pyrazine-2-carboxamide (HL1) Quinoline Pyrazine-2-carboxamide at C8 266.27 Forms tridentate ligands for Cu(II) complexes; intramolecular N–H⋯N hydrogen bonds in crystal.
2-(4-Chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide Pyrrolo[3,2,1-ij]quinoline 4-Chlorophenyl acetamide at C8 354.83 Hydrophobic substituent may enhance membrane permeability; no reported metal coordination.
(Z)-5-(8-Iodo-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)-2-thioxothiazolidin-4-one Pyrrolo[3,2,1-ij]quinoline Thioxothiazolidinone at C1; iodo at C8 468.25 Electron-deficient thioxothiazolidinone enhances electrophilic reactivity; iodine aids crystallography.
N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide Pyrrolo[3,2,1-ij]quinoline Propionamide at C8 273.33 Aliphatic carboxamide improves solubility; limited π-stacking capability.
[Pd(L2)Cl] (L2 = N-(quinolin-8-yl)pyrazine-2-carboxamide) Quinoline + pyrazine carboxamide Pd(II) coordinated to L2 487.23 (PdL2) Exhibits cytotoxic activity against A549, PC-3, HT-29 cancer cells; binds DNA/BSA via π-interactions.

Structural and Functional Insights

Core Scaffold Variations: The pyrroloquinoline core in the target compound differs from HL1’s simple quinoline by incorporating a fused pyrrole ring. Compared to the thioxothiazolidinone derivatives in , the pyrazine carboxamide group offers stronger hydrogen-bonding capacity (amide NH and pyrazine N atoms) but lacks the electrophilic thione moiety .

Synthetic Accessibility: HL1 () is synthesized via condensation of pyrazine-2-carboxylic acid with 8-aminoquinoline, suggesting a plausible route for the target compound using 8-aminopyrroloquinoline precursors. Thioxothiazolidinone derivatives () require multi-step reactions involving ketones and thiosemicarbazides, highlighting divergent synthetic challenges for analogs with non-carboxamide substituents .

Physicochemical Properties: The pyrazine carboxamide in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., 4-chlorophenyl acetamide in ) due to polar amide and pyrazine N atoms . Molecular weight and logP calculations suggest moderate bioavailability, though the fused pyrroloquinoline may increase lipophilicity relative to HL1 .

Biological and Coordination Chemistry: HL1 forms stable Cu(II) complexes with a paddle-wheel structure, demonstrating its utility in metallodrug design . The target compound’s pyrroloquinoline core could similarly coordinate transition metals, though steric hindrance from the fused ring may alter geometry. Palladium complexes of HL1 () show cytotoxic effects comparable to cisplatin, implying that the target compound’s pyrazine carboxamide group could serve as a pharmacophore in anticancer agents .

Biological Activity

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₃
Molecular Weight350.4 g/mol
CAS Number898454-73-4
StructureChemical Structure

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the pyrroloquinoline core.
  • Introduction of the pyrazine ring.
  • Amide bond formation with carboxylic acid derivatives.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly against various cancer cell lines. In vitro studies have demonstrated that it can significantly reduce cell viability in A549 human lung adenocarcinoma cells. For instance:

  • Cell Viability Assay : When tested at a concentration of 100 µM for 24 hours, the compound reduced A549 cell viability significantly compared to controls.

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Receptor Modulation : It can bind to receptors that modulate cellular pathways leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have been published highlighting the biological activity of this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties against multidrug-resistant strains such as Staphylococcus aureus. This is particularly relevant given the increasing prevalence of antibiotic resistance.
  • Structure Activity Relationship (SAR) : Studies have shown that modifications in the chemical structure can enhance or diminish biological activity. For example:
    • Compounds with free amino groups exhibited more potent anticancer activity than those with acetylamino fragments.
  • Cytotoxicity : Comparative studies with standard chemotherapeutic agents like cisplatin indicate that while the compound shows significant cytotoxicity against cancer cells, it also maintains lower toxicity towards non-cancerous cells.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityKey Findings
AnticancerReduced A549 cell viability significantly
AntimicrobialActive against multidrug-resistant S. aureus
Enzyme InhibitionInhibits enzymes linked to cancer progression
Structure Activity RelationshipModifications enhance anticancer properties

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pyrazine-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via coupling reactions between 8-amino-pyrroloquinolinone derivatives and pyrazine-2-carboxylic acid. A common approach involves activating the carboxylic acid with reagents like triphenyl phosphite (TPPO) and tetrabutylammonium tetrafluoroborate (TBAT) in pyridine under reflux (100°C, 12 hours). Post-reaction, purification is achieved via precipitation in ice-cold water and washing with methanol . For structural analogs, yields typically range from 76–94% depending on substituents and reaction optimization .

Q. How is the compound characterized structurally?

  • Methodological Answer : Key characterization techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR in DMSO-d6d_6 to confirm amide bond formation and aromatic proton environments (e.g., δ ~11.91 ppm for NHamide, δ ~8.3–9.4 ppm for pyrazine/quinoline protons) .
  • FT-IR : Peaks at ~1660 cm1^{-1} (amide C=O stretch) and ~1469 cm1^{-1} (C-N stretch) .
  • HR-MS : To verify molecular ion peaks (e.g., [M+H]+^+ at m/z 251.0933 for a related analog) .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but precipitates in water/methanol. Stability tests under varying pH (e.g., 1–12) and temperatures (25–80°C) should be conducted via HPLC-UV monitoring for degradation products. Related pyrroloquinolinones show sensitivity to prolonged light exposure, necessitating storage in amber vials .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Yield optimization strategies include:

  • Catalyst screening : Substituting TBAT with HATU or EDCI/HOBt to enhance coupling efficiency.
  • Solvent selection : Testing alternative solvents (e.g., acetonitrile or THF) to improve solubility of intermediates.
  • Microwave-assisted synthesis : Reducing reaction time from 12 hours to 1–2 hours while maintaining >70% yield .

Q. What computational methods are suitable for predicting binding interactions of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions with biological targets (e.g., kinases). Use the crystal structure of analogs (e.g., methyl 4-methyl-2-oxo-pyrroloquinoline carboxylate, PDB-like a = 8.309 Å, b = 18.524 Å) to guide force field parameterization .

Q. How to address contradictory spectral data between synthetic batches?

  • Methodological Answer :

  • Batch comparison : Analyze 1H^1H NMR shifts for NHamide (δ ±0.05 ppm indicates impurities).
  • X-ray crystallography : Resolve structural ambiguities (e.g., monoclinic crystal system, P21_1/c space group for analogs) to confirm stereochemistry .
  • LC-MS/MS : Identify trace byproducts (e.g., unreacted pyrazine-2-carboxylic acid or dimerized intermediates) .

Q. What strategies mitigate side reactions during functionalization of the pyrroloquinolinone core?

  • Methodological Answer :

  • Protecting groups : Use Boc or Fmoc groups on the quinoline nitrogen to prevent undesired alkylation/oxidation.
  • Regioselective modifications : Employ directing groups (e.g., -OMe) to control electrophilic substitution on the pyrazine ring .

Methodological Challenges & Solutions

Q. How to design assays for evaluating kinase inhibition activity?

  • Methodological Answer :

  • In vitro kinase assays : Use recombinant kinases (e.g., EGFR, CDK2) with ATP-competitive luminescent assays (ADP-Glo™).
  • IC50_{50} determination : Fit dose-response curves (4-parameter logistic model) using compounds at 0.1–100 µM concentrations.
  • Counter-screening : Test against off-target kinases (e.g., Src, MAPK) to assess selectivity .

Q. What analytical techniques resolve overlapping signals in 13C^{13}C NMR spectra?

  • Methodological Answer :

  • DEPT-135/HSQC : Differentiate CH3_3, CH2_2, and quaternary carbons.
  • 2D NMR (COSY, NOESY) : Assign coupled protons (e.g., pyrazine vs. quinoline protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.